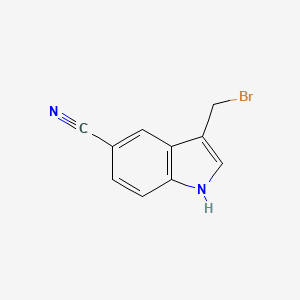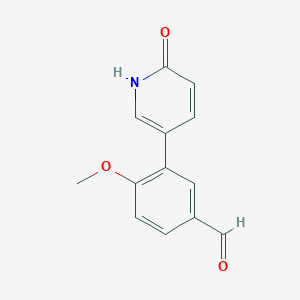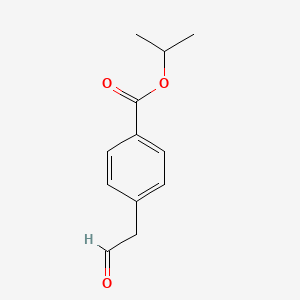
3-(bromomethyl)-1H-indole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-1H-indole-5-carbonitrile is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The compound this compound is characterized by a bromomethyl group attached to the third position of the indole ring and a carbonitrile group at the fifth position. This unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-1H-indole-5-carbonitrile typically involves the bromination of 1H-indole-5-carbonitrile. One common method is the bromomethylation of 1H-indole-5-carbonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Bromomethyl)-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding substituted indoles.
Oxidation: The compound can be oxidized to form indole-5-carbonitrile derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed: The major products formed from these reactions include various substituted indoles, primary amines, and oxidized derivatives, which can be further utilized in the synthesis of complex organic molecules.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-1H-indole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of indole-based biological pathways and as a building block for bioactive molecules.
Medicine: It is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-1H-indole-5-carbonitrile involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects. The carbonitrile group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
- 3-(Chloromethyl)-1H-indole-5-carbonitrile
- 3-(Fluoromethyl)-1H-indole-5-carbonitrile
- 3-(Methyl)-1H-indole-5-carbonitrile
Comparison: Compared to its analogs, 3-(Bromomethyl)-1H-indole-5-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. The bromine atom’s larger size and higher electronegativity compared to chlorine and fluorine make the compound more reactive in nucleophilic substitution reactions. This reactivity can be advantageous in the synthesis of complex molecules and in biological applications where specific interactions with molecular targets are desired .
Eigenschaften
Molekularformel |
C10H7BrN2 |
|---|---|
Molekulargewicht |
235.08 g/mol |
IUPAC-Name |
3-(bromomethyl)-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C10H7BrN2/c11-4-8-6-13-10-2-1-7(5-12)3-9(8)10/h1-3,6,13H,4H2 |
InChI-Schlüssel |
NIPORZKRXANELL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[1-(6-bromo-4-carbamoylpyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B13870884.png)



![tert-butyl N-[2-[(2-bromoacetyl)-(cyclopropylmethyl)amino]ethyl]carbamate](/img/structure/B13870914.png)

![[4-Bromo-3-(hydroxymethyl)phenyl] 4-methylbenzenesulfonate](/img/structure/B13870922.png)


![tert-butyl N-[1-(cyclobutylamino)-1-oxobutan-2-yl]carbamate](/img/structure/B13870938.png)


